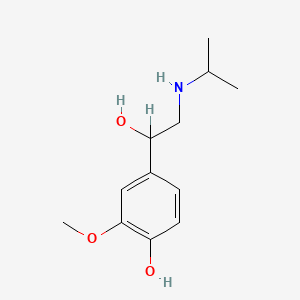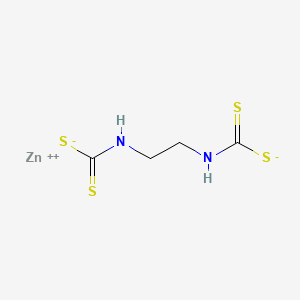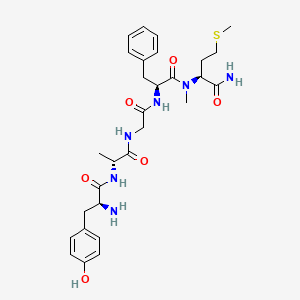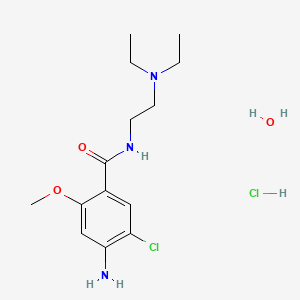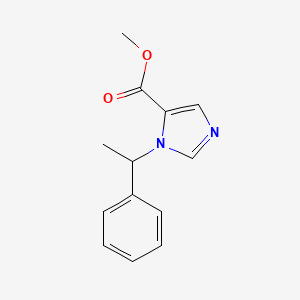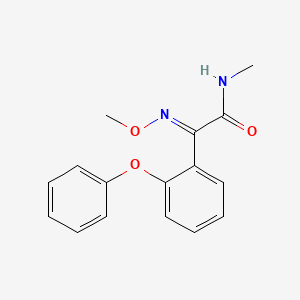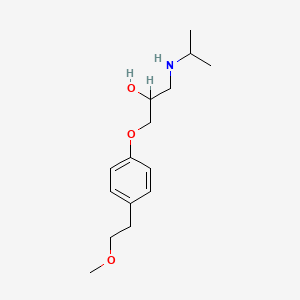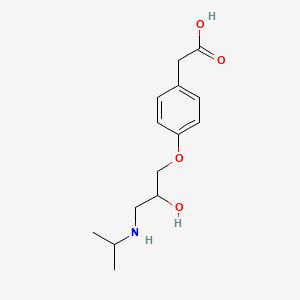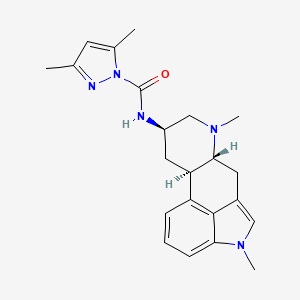
Midodrine
Overview
Description
Midodrine is an alpha-adrenergic agonist used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling . It works by constricting (narrowing) the blood vessels and increasing blood pressure . This compound is for use only when low blood pressure affects daily life .
Molecular Structure Analysis
This compound undergoes metabolism to form its pharmacologically active metabolite, desglythis compound . Desglythis compound acts as an agonist at the alpha 1 -adrenergic receptors expressed in the arteriolar and venous vasculature .Chemical Reactions Analysis
This compound is metabolized in the body to form its active metabolite, desglythis compound . This metabolite is responsible for the drug’s therapeutic effects .Scientific Research Applications
Orthostatic Hypotension Management
Midodrine, a peripheral alpha-adrenergic agonist, is primarily utilized in the clinical management of orthostatic hypotension (OH). It has shown effectiveness in improving symptoms related to orthostasis, such as weakness, syncope, blurred vision, and fatigue, without stimulating the heart. In a study by Wright et al. (1998), this compound was found to significantly increase standing systolic blood pressure and alleviate symptoms in patients with neurogenic orthostatic hypotension (NOH) (Wright et al., 1998). Another study by McTavish & Goa (2012) highlighted this compound’s comparative effectiveness against other sympathomimetic agents in treating orthostatic hypotension, with fewer severe side effects like piloerection and urinary hesitancy (McTavish & Goa, 2012).
Application in ICU and Various Clinical Conditions
This compound's application extends to various clinical conditions. Rizvi et al. (2018) discussed its increasing off-label use in Intensive Care Units (ICUs) to increase mean arterial pressure and facilitate weaning off vasopressors. Their study found a significant decrease in vasopressor use post this compound administration (Rizvi et al., 2018). Gutman & Wilson (2017) explored its evolving use for conditions like intradialytic hypotension in end-stage renal disease, refractory ascites in cirrhosis, and hepatorenal syndrome. This study highlighted the need for more clinical data on its efficacy and safety, particularly in non-ICU settings (Gutman & Wilson, 2017).
Efficacy in the Elderly
This compound's efficacy in elderly patients with orthostatic conditions has also been studied. Teo et al. (2019) found that this compound was effective, safe, and well-tolerated among the elderly, suggesting its inclusion in managing patients with neurocardiogenic syncope when non-pharmacological means are insufficient (Teo et al., 2019).
Pharmacokinetic and Pharmacodynamic Studies
Studies on this compound’s pharmacokinetics and pharmacodynamics provide insights into its systemic behavior and interaction with the body. Lamarre-Cliche et al. (2008) investigated the effects of this compound on blood pressure, plasma catecholamines, and plasma atrial natriuretic peptide, revealing that its hypertensive properties may be mediated by neurohumoral influences independent of blood pressure (Lamarre-Cliche et al., 2008).
Mechanism of Action
Target of Action
Midodrine primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . Activation of these receptors leads to vasoconstriction, which is the narrowing of blood vessels .
Mode of Action
This compound is a prodrug, which means it is metabolized in the body to form its active metabolite, desglythis compound . Desglythis compound acts as an agonist at the alpha-1 adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the response is the constriction of blood vessels, leading to an increase in vascular tone and elevation of blood pressure .
Biochemical Pathways
The activation of alpha-1 adrenergic receptors by desglythis compound leads to an increase in the vascular tone and elevation of blood pressure . This is achieved through the constriction of both arteriolar and venous vasculature . The constriction of blood vessels increases peripheral resistance and cardiac output, contributing to the elevation of blood pressure .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It undergoes metabolism to form desglythis compound, which is responsible for its therapeutic effect . Desglythis compound has poor diffusibility across the blood-brain barrier, which means it is expected to have minimal effects on the central nervous system .
Result of Action
The administration of this compound results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of this compound, with some effect persisting for 2 to 3 hours . This compound has no clinically significant effect on standing or supine pulse rates in patients with autonomic failure .
Safety and Hazards
Midodrine can cause side effects such as chills, goosebumps, numbness, tingling, itching (especially in the scalp), headache, dizziness, tired feeling, nausea, increased urination, painful or difficult urination, or sudden urge to urinate . It should not be used if you have severe heart disease, overactive thyroid, an adrenal gland tumor, kidney disease, if you are unable to urinate, or if your blood pressure is high even while lying down .
Relevant Papers Several papers have been published on the use of this compound. For example, a systematic review and meta-analysis found that this compound is effective in preventing syncope induced by head-up-tilt testing and has a significant risk reduction in randomized, double-blinded clinical trials . Another study found that this compound can differ significantly in cirrhotic patients with tense ascites from those in healthy individuals .
Biochemical Analysis
Biochemical Properties
Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglythis compound . Desglythis compound acts as an agonist at the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . This interaction leads to an increase in vascular tone and elevation of blood pressure .
Cellular Effects
This compound, through its active metabolite desglythis compound, exerts its effects on various types of cells, primarily those in the cardiovascular system. It increases standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . It has no clinically significant effect on standing or supine pulse rates in patients with autonomic failure .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to desglythis compound, which then acts as an agonist at the alpha 1-adrenergic receptors . This activation leads to an increase in vascular tone and a subsequent rise in blood pressure .
Temporal Effects in Laboratory Settings
This compound has been shown to have a substantial effect on blood pressure, with standing systolic blood pressure elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of this compound, with some effect persisting for 2 to 3 hours .
Metabolic Pathways
This compound is rapidly and almost completely absorbed in the body and is converted into its active form, desglythis compound, by the cleavage of a glycine residue
Transport and Distribution
This compound is transported and distributed within the body primarily through the circulatory system due to its role as a vasoconstrictor . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglythis compound .
Subcellular Localization
Given its mechanism of action, it is likely that this compound and its metabolites primarily interact with alpha-adrenergic receptors on the cell surface .
Properties
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSEFOSCHHMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3092-17-9 (mono-hydrochloride) | |
| Record name | Midodrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023321 | |
| Record name | Midodrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 4.45e+00 g/L | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature. Activation of alpha1-adrenergic receptor signaling pathways lead to an increase in the vascular tone and elevation of blood pressure. Desglymidodrine is reported to have negligible effect on the cardiac beta-adrenergic receptors., Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system. | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
42794-76-3, 133163-28-7 | |
| Record name | Midodrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Midodrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Midodrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIDODRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Midodrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C, 200 - 203 °C | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Midodrine?
A1: this compound hydrochloride is a prodrug that is metabolized into its active form, desglythis compound. Desglythis compound acts as a peripherally selective α1-adrenergic agonist, primarily targeting α1-adrenergic receptors located on vascular smooth muscle cells. [, , , ]
Q2: What are the downstream effects of this compound binding to α1-adrenergic receptors?
A2: Binding of desglythis compound to α1-adrenergic receptors triggers vasoconstriction, leading to an increase in peripheral vascular resistance and an elevation in both systolic and diastolic blood pressure. [, , ] This effect is primarily observed in the arterial system, with less impact on venous tone. [, ]
Q3: Does this compound cross the blood-brain barrier?
A3: this compound and its active metabolite, desglythis compound, are considered peripherally acting agents with limited ability to cross the blood-brain barrier. This characteristic contributes to a reduced risk of central nervous system side effects compared to centrally acting sympathomimetics. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound hydrochloride has a molecular formula of C12H18N2O5 · HCl and a molecular weight of 302.75 g/mol. []
Q5: Is there any information available on the spectroscopic data for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, various analytical techniques like high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry have been employed to quantify this compound and its metabolite in biological samples. [, , , ]
Q6: Does this compound possess any catalytic properties?
A7: this compound is not known to exhibit any catalytic properties. Its pharmacological activity stems from its agonist activity at α1-adrenergic receptors. [] The research papers focus primarily on its therapeutic application in managing orthostatic hypotension and other circulatory conditions.
Q7: Have any computational chemistry studies been conducted on this compound?
A8: While the provided research papers primarily focus on clinical applications of this compound, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, could be valuable for exploring the relationship between its structure and pharmacological activity. [] Such studies might offer insights into optimizing its potency and selectivity.
Q8: How does the structure of this compound relate to its activity as an α1-adrenergic agonist?
A9: While detailed SAR studies are not explicitly discussed in the provided papers, research indicates that the pharmacological activity of this compound and its metabolite, desglythis compound, is stereoselective. The (-)-enantiomer of desglythis compound exhibits significantly higher potency as an α1-adrenergic agonist compared to its (+)-enantiomer. [, ] This suggests that specific structural features are crucial for interaction with the α1-adrenergic receptor and subsequent downstream effects.
Q9: How is this compound absorbed and metabolized in the body?
A12: this compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, where it is converted to the active metabolite, desglythis compound. [, , , ]
Q10: What is the elimination half-life of this compound and its active metabolite?
A13: this compound has a short elimination half-life of approximately 0.5 hours, while desglythis compound exhibits a longer half-life of around 3-4 hours. [, ] This difference in half-life highlights the importance of considering the pharmacokinetics of both the prodrug and its active metabolite.
Q11: How does the dosing frequency of this compound relate to its pharmacodynamic effects?
A14: Due to its relatively short half-life, this compound is typically administered multiple times a day (two to three times daily) to maintain its therapeutic effect in managing orthostatic hypotension. [, , ] Research suggests that increasing the dosing frequency to every 6 hours instead of every 8 hours might optimize its pharmacokinetic profile and potentially enhance its efficacy in specific clinical scenarios. []
Q12: Does food affect the absorption of this compound?
A12: While the research papers don't specifically address the influence of food on this compound absorption, this is an important consideration for optimal dosing and bioavailability.
Q13: What clinical trials have been conducted to evaluate this compound's efficacy in different patient populations?
A17: Numerous clinical trials, including randomized controlled trials, have investigated the efficacy and safety of this compound in managing various conditions, such as neurogenic orthostatic hypotension, paracentesis-induced circulatory dysfunction in cirrhosis, and intradialytic hypotension. [, , , , , , , , ] These trials have employed various endpoints, including blood pressure measurements, symptom scores, quality of life assessments, and incidence of adverse events, to evaluate the drug's effectiveness and tolerability.
Q14: Does cross-resistance occur between this compound and other α1-adrenergic agonists?
A14: While specific information on cross-resistance between this compound and other α1-adrenergic agonists is not provided in the research papers, it's plausible that cross-tolerance might develop with prolonged use of drugs within this class.
Q15: What analytical techniques are commonly used to characterize and quantify this compound and its metabolite?
A23: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and mass spectrometry, is frequently employed to measure this compound and desglythis compound concentrations in biological samples like plasma and urine. [, , , ] These techniques offer the sensitivity and selectivity required for pharmacokinetic studies and therapeutic drug monitoring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




